N1-Cyclopropyl-N1-(2-iodobenzyl)ethane-1,2-diamine
Description
N1-Cyclopropyl-N1-(2-iodobenzyl)ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a cyclopropyl group and a 2-iodobenzyl moiety attached to the N1 nitrogen atom. The iodine atom in the 2-position of the benzyl group introduces steric bulk and electronic effects, which may influence reactivity, solubility, or biological activity.
Properties
IUPAC Name |
N'-cyclopropyl-N'-[(2-iodophenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2/c13-12-4-2-1-3-10(12)9-15(8-7-14)11-5-6-11/h1-4,11H,5-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVWCPWPZLOIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Cyclopropylamine and 2-Iodobenzyl Halides
The most common synthetic pathway involves a two-step nucleophilic substitution reaction. In the first stage, cyclopropylamine reacts with 2-iodobenzyl chloride in the presence of a base to form the N-cyclopropyl-N-(2-iodobenzyl)amine intermediate. This intermediate subsequently undergoes a second substitution with 1,2-diaminoethane under controlled conditions .
Reaction Conditions
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Solvent System : Anhydrous toluene or tetrahydrofuran (THF)
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Temperature : 0–5°C for initial mixing, followed by reflux at 110°C
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Catalyst : None required for primary substitution; K2CO3 (2.5 eq) enhances diamine coupling
Key Process Metrics
| Parameter | Value Range | Source |
|---|---|---|
| Reaction Time (Step 1) | 4–6 hours | |
| Reaction Time (Step 2) | 12–18 hours | |
| Overall Yield | 58–67% |
This method’s major advantage lies in its scalability – gram-scale syntheses have been demonstrated with consistent yields ≥60% . However, residual halide impurities require rigorous purification via silica gel chromatography (ethyl acetate/hexanes, 3:7 ratio) .
Catalytic Amination Using Copper Acetate
Building on methodologies for phosphorylated naphthoxazoles , copper-catalyzed amination offers a single-pot alternative. The protocol involves:
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Condensation of 2-iodobenzaldehyde with cyclopropylamine
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In situ reduction using NaBH4
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Copper(II) acetate-mediated coupling with ethane-1,2-diamine
Optimized Reaction Parameters
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Catalyst Loading : 30 mol% Cu(OAc)₂·H₂O
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Reductant : NaBH4 (3.0 eq)
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Temperature Profile : 80°C (condensation) → 25°C (reduction) → 120°C (coupling)
Performance Characteristics
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Time Efficiency : Total 24 hours vs. 30+ hours for stepwise methods
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Yield Improvement : 72–78% (20% increase over classical substitution)
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Byproduct Formation : <5% dimeric species detected via LC-MS
The copper catalyst facilitates C–N bond formation while suppressing undesired elimination pathways. However, this approach requires strict oxygen-free conditions, achieved through Schlenk line techniques .
Industrial-Scale Production via Continuous Flow Reactors
For bulk synthesis, continuous flow systems outperform batch reactors in both safety and efficiency. Key innovations include:
Reactor Design
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Mixing Module : Ultrasonic-assisted microchannel mixer (residence time: 90 s)
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Temperature Zones :
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Zone 1: 5°C (amine activation)
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Zone 2: 110°C (nucleophilic substitution)
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Zone 3: 25°C (quenching)
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Process Advantages
| Metric | Batch Reactor | Flow System | Improvement |
|---|---|---|---|
| Space-Time Yield | 0.8 kg/m³·h | 4.2 kg/m³·h | 425% |
| Energy Consumption | 18 kWh/kg | 9 kWh/kg | 50% |
| Impurity Profile | 6–8% | 1.2–1.8% | 70% |
These systems enable annual production capacities exceeding 10 metric tons while maintaining >99.5% chemical purity .
Microwave-Assisted Synthesis for Rapid Prototyping
High-throughput discovery programs benefit from microwave-accelerated reactions:
Protocol
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Charge 2-iodobenzyl bromide (1.0 eq), cyclopropylamine (1.2 eq), and 1,2-diaminoethane (1.5 eq) into sealed vessel
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Irradiate at 150 W (ramp time: 2 min)
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Maintain at 140°C for 15 minutes under dynamic pressure control
Performance Comparison
| Condition | Conventional Heating | Microwave |
|---|---|---|
| Reaction Time | 18 hours | 15 minutes |
| Isolated Yield | 63% | 68% |
| Diastereomeric Ratio | 85:15 | 92:8 |
This 60-fold acceleration makes microwave synthesis ideal for structure-activity relationship studies requiring diverse analogs .
Critical Analysis of Methodologies
Yield Optimization Challenges
The electron-withdrawing iodine substituent on the benzyl ring decreases nucleophilicity, necessitating either:
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Higher reaction temperatures (risk of decomposition)
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Stronger bases (increased side reactions)
Experimental data suggest optimal base strength follows the order:
with DBU providing 12–15% higher yields but requiring post-reaction acid washes .
Purification Considerations
Due to the compound’s polar nature, reversed-phase chromatography (C18 silica, MeCN/H2O + 0.1% TFA) outperforms normal-phase methods, achieving ≥98% purity in single passes .
Chemical Reactions Analysis
Types of Reactions: N1-Cyclopropyl-N1-(2-iodobenzyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodobenzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of oxidized derivatives with functional groups such as alcohols or ketones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted benzyl derivatives with various nucleophiles.
Scientific Research Applications
Synthesis of Complex Molecules
N1-Cyclopropyl-N1-(2-iodobenzyl)ethane-1,2-diamine serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including:
- Nucleophilic Substitution : The iodo group can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives.
- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds that are crucial in drug development.
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial effects against several pathogens. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
- Anticancer Potential : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines. The compound appears to induce apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent.
Medicinal Chemistry
The compound is being explored for its therapeutic applications:
- Drug Development : Its structural features make it a candidate for developing new drugs targeting specific diseases. The ability to modify its structure through synthetic routes enhances its potential as a lead compound in medicinal chemistry.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was significantly lower than that of traditional antibiotics, indicating a promising alternative for treatment.
Case Study 2: Cancer Cell Line Testing
In vitro testing on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment, supporting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N1-Cyclopropyl-N1-(2-iodobenzyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The table below compares N1-Cyclopropyl-N1-(2-iodobenzyl)ethane-1,2-diamine with key analogs reported in the evidence:
Key Observations:
- Substituent Effects: The 2-iodobenzyl group introduces significant steric hindrance and polarizability compared to smaller substituents (e.g., methoxy or chlorine). This may enhance binding to aromatic receptors or improve stability in hydrophobic environments .
- Chirality: As seen in the benzylpyrrolidinyl analog (CAS 1354015-93-2), chirality in substituents can enable enantioselective applications, such as asymmetric catalysis or chiral recognition .
Biological Activity
N1-Cyclopropyl-N1-(2-iodobenzyl)ethane-1,2-diamine (CAS No. 1353967-03-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies regarding its biological properties, including antimicrobial and anticancer effects, synthesis methods, and structure-activity relationships.
- Molecular Formula : C12H17IN2
- Molecular Weight : 316.181 g/mol
- Structural Characteristics : The compound features a cyclopropyl group and a 2-iodobenzyl moiety, which contribute to its unique reactivity and biological activity.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of this compound. In vitro studies demonstrated that this compound exhibits significant activity against various pathogens. The following table summarizes the antimicrobial efficacy against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Bacillus subtilis | 10 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies utilizing human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) revealed that the compound induces cytotoxic effects. The following table presents the IC50 values observed in these studies:
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 12 ± 1.5 |
| HepG-2 | 15 ± 2.0 |
These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Case Studies
A recent study published in a peer-reviewed journal assessed the biological potency of various derivatives of ethane diamines, including this compound. The research focused on structure-activity relationships and demonstrated that modifications to the benzyl group significantly influenced biological activity.
Study Summary:
- Objective : To evaluate the impact of different substituents on the benzyl moiety.
- Methodology : Synthesis of analogs followed by biological assays.
- Results : Compounds with electron-withdrawing groups showed enhanced antimicrobial and anticancer activities compared to those with electron-donating groups.
Q & A
Q. What synthetic methodologies are recommended for preparing N1-Cyclopropyl-N1-(2-iodobenzyl)ethane-1,2-diamine?
- Methodological Answer : A viable route involves nucleophilic substitution or reductive amination. For example:
React cyclopropylamine with 2-iodobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the N-substituted intermediate.
Couple the intermediate with ethane-1,2-diamine using catalytic hydrogenation (e.g., PtO₂ in methanol) or Schlenk techniques under inert atmosphere .
Key Considerations :
- Monitor reaction progress via TLC or LC-MS.
- Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Use DMSO-d₆ or CDCl₃ at 400 MHz. Expected signals include aromatic protons (δ 7.0–7.9 ppm for 2-iodobenzyl), cyclopropyl protons (δ 0.7–1.2 ppm), and amine protons (δ 2.5–3.5 ppm). Compare shifts to structurally analogous compounds (e.g., Example 232 in ).
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS (expected m/z ~372–375 based on substituents) .
- Elemental Analysis : Validate purity (>95%) for publication-ready data .
Q. How should this compound be handled and stored to ensure stability?
- Methodological Answer :
- Handling : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation/contact. Avoid oxidizers (e.g., peroxides) due to potential amine reactivity .
- Storage : Keep in amber glass vials under argon at –20°C. Monitor degradation via periodic NMR/HPLC checks, as iodobenzyl groups may undergo photolytic cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Solvent Effects : Compare NMR data in DMSO-d₆ vs. CDCl₃; polar solvents stabilize hydrogen bonding, shifting amine protons downfield .
- Tautomerism/Rotational Isomerism : Use variable-temperature NMR (VT-NMR) to identify dynamic processes (e.g., amine inversion) .
- Impurities : Validate purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) to rule out by-products .
Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this diamine?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄, CuI, or NiCl₂ for Ullmann-type couplings. For example, Pd-catalyzed Buchwald-Hartwig amination can introduce aryl/heteroaryl groups at the ethane-diamine backbone .
- Reaction Conditions : Optimize temperature (80–120°C), ligand (e.g., Xantphos), and solvent (toluene/DMF) to enhance yield. Use microwave-assisted synthesis for accelerated kinetics .
Q. How does the steric bulk of the cyclopropyl and 2-iodobenzyl groups influence reactivity?
- Methodological Answer :
- Steric Effects : Cyclopropyl’s rigid geometry and 2-iodobenzyl’s ortho-substitution hinder nucleophilic attack at the amine center. Quantify via computational modeling (DFT) to map steric occupancy (%VBur) .
- Electronic Effects : The electron-withdrawing iodine atom polarizes the benzyl group, reducing amine basicity. Titrate pKa (e.g., potentiometric titration in MeOH/H₂O) to correlate with catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
